2,3-Dihydro-1-Benzofuran-2-carbonsäure

Übersicht

Beschreibung

2,3-Dihydro-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3-Dihydro-1-benzofuran-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dihydro-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutisches Gebiet

2,3-Dihydro-1-Benzofuran-2-carbonsäure ist ein häufig verwendetes Zwischenprodukt für die Arzneimittelsynthese . Es wird verwendet, um verschiedene Medikamente zu synthetisieren, darunter auch Krebsmedikamente .

Chemische Forschung

Im Bereich der chemischen Forschung kann this compound als Ausgangsstoff für die organische Synthese verwendet werden . Es wird verwendet, um andere organische Verbindungen zu synthetisieren .

Synthese von Antikrebsmitteln

Diese Verbindung ist der Ausgangsstoff bei der Synthese von (Dihydro)benzofuran-2-carbonsäure-N-(substituierten)phenylamid-Derivaten, von denen bekannt ist, dass sie Antikrebswirkungen haben .

Biologische Aktivitäten

Benzofuran-Verbindungen, darunter auch this compound, haben sich als stark biologisch wirksam erwiesen, z. B. mit Antitumor-, antibakteriellen, antioxidativen und antiviralen Aktivitäten .

Potenzielle natürliche Wirkstoff-Leitstrukturen

Aufgrund ihrer biologischen Aktivitäten und potenziellen Anwendungen in vielen Bereichen haben Benzofuran-Verbindungen weltweit die Aufmerksamkeit von Chemie- und Pharmaforschern auf sich gezogen, was diese Substanzen zu potenziellen natürlichen Wirkstoff-Leitstrukturen macht .

Synthese von Prodrugs

Benzofuran-2-carbonsäure, eine verwandte Verbindung, wurde bei der Synthese des Oxymethyl-modifizierten Prodrugs auf Basis von Cumarinsäure, cyclisch DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH), verwendet .

Biologische Aktivität

2,3-Dihydro-1-benzofuran-2-carboxylic acid (DBFCA) is a bicyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

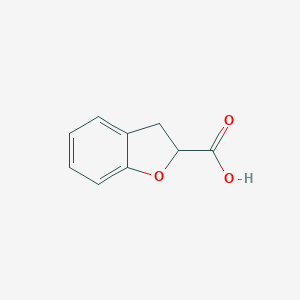

Chemical Structure and Properties

DBFCA features a fused benzene and furan ring with a carboxylic acid functional group. The stereochemistry of this compound is crucial for its biological activity, particularly its interaction with various biological targets. The compound's molecular weight is approximately 198.19 g/mol, and it has a melting point of 114-115 °C.

Antioxidant Activity

DBFCA has been shown to exhibit notable antioxidant properties. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is attributed to the presence of the carboxylic acid group, which enhances electron donation capabilities.

Anticancer Activity

Several studies have highlighted the anticancer potential of DBFCA and its derivatives. For instance, a series of benzofuran derivatives were synthesized and evaluated for their anticancer activities against various human cancer cell lines:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound 35 | ACHN | 2.74 |

| Compound 35 | HCT15 | 2.37 |

| Compound 35 | MM231 | 2.20 |

| Compound 35 | NUGC-3 | 2.48 |

| Compound 35 | NCI-H23 | 5.86 |

| Compound 35 | PC-3 | 2.68 |

These results demonstrate the compound's effectiveness in inhibiting cancer cell growth, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Activity

DBFCA has also been studied for its anti-inflammatory properties. In vitro assays indicated that it can inhibit nitric oxide production in macrophages, which is a key mediator in inflammatory responses. This property was quantified with an IC50 value of approximately 5.28 μM .

PPAR Agonism

Research has identified DBFCA as a potent agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a critical role in lipid metabolism and glucose homeostasis. In animal models, DBFCA demonstrated significant cholesterol- and triglyceride-lowering effects at doses lower than those required for existing PPARα agonists like fenofibrate .

The mechanisms underlying the biological activities of DBFCA involve several pathways:

- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

- Cell Cycle Arrest : DBFCA induces cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is mediated through the modulation of cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle progression.

- Inflammatory Pathway Modulation : By inhibiting NF-kB activation, DBFCA reduces the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Case Studies

- Anticancer Efficacy : A study involving the synthesis of various benzofuran derivatives based on DBFCA showed promising results against ovarian cancer cell lines with IC50 values ranging from 11 μM to 12 μM for selected compounds .

- Neuropathic Pain Models : In animal models of neuropathic pain, DBFCA derivatives were effective in reducing pain responses without affecting normal locomotor functions, indicating their potential as therapeutic agents for pain management .

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVFUSSJCGAVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380181, DTXSID20901146 | |

| Record name | 2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-60-9 | |

| Record name | 2,3-Dihydrobenzofuran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1914-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.